molecular formula C18H22N4O2S B3718701 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone

5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone

Cat. No. B3718701
M. Wt: 358.5 g/mol
InChI Key: LKWHBTVQFWERGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone, also known as DPPE, is a synthetic compound that has gained significant attention in the field of scientific research. DPPE is a pyrimidine-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone is not fully understood. However, several studies have reported that 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone exerts its pharmacological effects by inhibiting various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase, and xanthine oxidase. 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone has also been reported to modulate the levels of various cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone has also been reported to inhibit the growth of various fungi and bacteria. Moreover, 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone is its broad-spectrum pharmacological activity. 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone has been reported to exhibit anticancer, antifungal, and antibacterial activities, which make it a promising candidate for the development of novel therapeutics. However, one of the major limitations of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone is its poor solubility in water, which may limit its bioavailability.

Future Directions

Several future directions can be explored with respect to the development of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone-based therapeutics. One of the potential areas of research is the design and synthesis of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone analogs with improved pharmacological properties. Another area of research is the development of novel drug delivery systems that can enhance the bioavailability of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone. Moreover, the potential use of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, can also be explored in future studies.
Conclusion:
In conclusion, 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone is a synthetic compound that has gained significant attention in the field of scientific research. 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone exhibits broad-spectrum pharmacological activity and has been studied for its potential therapeutic applications. Although the mechanism of action of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone is not fully understood, several studies have reported its anticancer, antifungal, antibacterial, anti-inflammatory, and neuroprotective properties. Future research can explore the development of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone analogs with improved pharmacological properties, novel drug delivery systems, and the potential use of 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone in the treatment of neurological disorders.

Scientific Research Applications

5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. Several studies have reported that 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone exhibits anticancer, antifungal, and antibacterial activities. 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, 5,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4(3H)-pyrimidinone has been reported to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.

properties

IUPAC Name

4,5-dimethyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-14(2)19-18(20-17(13)24)25-12-16(23)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWHBTVQFWERGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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